

PKM2 activator 7's effect on cellular metabolism

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Compound of Interest

Compound Name: PKM2 activator 7

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An In-depth Technical Guide on the Effect of PKM2 Activators on Cellular Metabolism

Introduction

Pyruvate kinase M2 (PKM2) is a key enzyme in glycolysis, catalyzing the final rate-limiting step: the conversion of phosphoenolpyruvate (PEP) to pyruvate with the concomitant production of ATP.[1][2][3] In normal differentiated tissues, other isoforms of pyruvate kinase, such as PKM1, are typically expressed and exist as stable, highly active tetramers.[4] However, many cancer cells and proliferating tissues express the PKM2 isoform, which can exist in a highly active tetrameric state or a less active dimeric/monomeric state.[4][5][6] This dynamic regulation of PKM2 activity allows cancer cells to divert glycolytic intermediates towards anabolic processes, such as the pentose phosphate pathway, to support cell growth and proliferation—a phenomenon known as the Warburg effect.[4][7]

The less active dimeric form of PKM2 has been shown to translocate to the nucleus and act as a protein kinase, further contributing to transcriptional regulation and cell proliferation.[6] Given the pivotal role of PKM2 in cancer metabolism, small molecule activators that stabilize the active tetrameric form of PKM2 have emerged as a promising therapeutic strategy to reverse the Warburg effect and suppress tumor growth.[4][8][9]

This technical guide will focus on the effects of a well-characterized PKM2 activator, TEPP-46 (also known as ML265), on cellular metabolism. We will also briefly mention a newer compound, **PKM2 activator 7**. TEPP-46 is a potent and selective activator that has been extensively studied, providing a wealth of data on its mechanism of action and metabolic consequences.[10][11] This document will provide a comprehensive overview of the

quantitative effects of TEPP-46, detailed experimental protocols for its use, and visualizations of the key signaling pathways involved. A newer compound, "**PKM2 activator 7**" (Compd B4), has been identified with an AC50 of 0.144 μ M and has shown potential in inhibiting T cell growth in models of colitis.[\[12\]](#)[\[13\]](#)[\[14\]](#)

Quantitative Data on PKM2 Activator TEPP-46

The following tables summarize the quantitative data on the biochemical and cellular effects of TEPP-46.

Parameter	Value	Cell Line/System	Reference
AC50	92 nM	Recombinant PKM2	[10] [11]
Selectivity	Little to no activity	PKM1, PKL, PKR	[10] [11]

Table 1: Biochemical Activity of TEPP-46

Metabolic Effect	Conditions	Fold Change/Observation	Cell Line	Reference
Glucose Consumption	48 hr treatment	~2.25-fold increase	H1299	[15] [16]
Lactate Secretion	24 hr treatment	~1.3-fold increase	H1299	[15] [16]
Intracellular Lactate	TEPP-46 treatment	Decreased	Xenograft tumors	[8]
Ribose Phosphate	TEPP-46 treatment	Decreased	Xenograft tumors	[8]
Serine	TEPP-46 treatment	Decreased	Xenograft tumors	[8]
Cell Proliferation (Hypoxia)	30 μ M TEPP-46	Increased doubling time	H1299	[17]
Cell Proliferation (Normoxia)	30 μ M TEPP-46	No significant effect	H1299	[17]

Table 2: Cellular Metabolic Effects of TEPP-46

Experimental Protocols

Measurement of Pyruvate Kinase Activity

Objective: To determine the enzymatic activity of PKM2 in the presence of an activator.

Materials:

- Cell lysate or purified recombinant PKM2
- TEPP-46
- Assay buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl₂

- Substrates: Phosphoenolpyruvate (PEP), ADP
- Coupling enzyme: Lactate dehydrogenase (LDH)
- NADH
- Spectrophotometer capable of reading absorbance at 340 nm

Protocol:

- Prepare a reaction mixture containing assay buffer, LDH, NADH, and ADP.
- Add the cell lysate or purified PKM2 to the reaction mixture.
- Add varying concentrations of TEPP-46 or DMSO (vehicle control).
- Incubate for a specified time at room temperature.
- Initiate the reaction by adding PEP.
- Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD⁺. This is proportional to the rate of pyruvate formation.
- Calculate the enzyme activity, normalizing to the total protein content of the lysate.[\[17\]](#)

Analysis of PKM2 Tetramerization

Objective: To assess the oligomeric state of PKM2 in cells treated with an activator.

Materials:

- Cells treated with TEPP-46 or DMSO
- Lysis buffer (e.g., RIPA buffer with protease inhibitors)
- Disuccinimidyl suberate (DSS) for cross-linking
- SDS-PAGE gels

- Western blotting apparatus and reagents
- Anti-PKM2 antibody

Protocol:

- Treat cells with TEPP-46 or DMSO for the desired time.
- Lyse the cells on ice.
- For cross-linking studies, incubate the cell lysate with DSS to covalently link the PKM2 subunits.
- Separate the protein lysates by SDS-PAGE.
- Transfer the proteins to a PVDF membrane.
- Probe the membrane with an anti-PKM2 antibody to visualize the monomeric, dimeric, and tetrameric forms of PKM2.[\[18\]](#)
- Alternatively, size-exclusion chromatography can be used to separate the different oligomeric forms of PKM2 from the cell lysate.

Cellular Metabolism Assays

Objective: To measure changes in glucose consumption and lactate production in cells treated with a PKM2 activator.

Materials:

- Cultured cells
- TEPP-46
- Glucose assay kit
- Lactate assay kit
- Spectrophotometer or plate reader

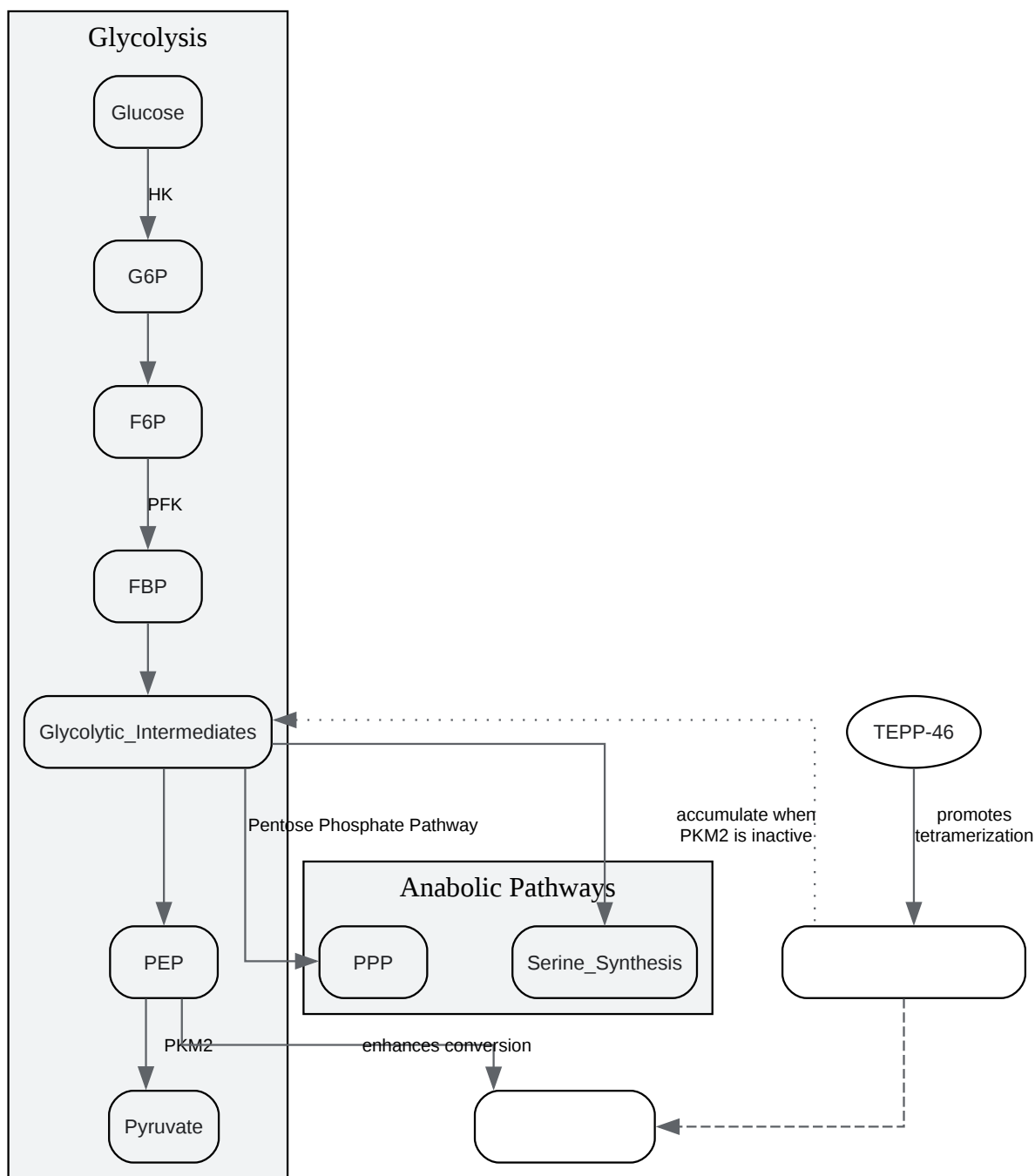
Protocol:

- Seed cells in a multi-well plate and allow them to adhere.
- Replace the medium with fresh medium containing TEPP-46 or DMSO.
- Incubate the cells for the desired time (e.g., 24 or 48 hours).
- Collect the culture medium at the end of the incubation period.
- Measure the glucose concentration in the collected medium using a glucose assay kit. Glucose consumption is calculated by subtracting the final glucose concentration from the initial concentration.
- Measure the lactate concentration in the collected medium using a lactate assay kit.[\[19\]](#)
- Normalize the results to the cell number or total protein content.

Signaling Pathways and Mechanisms of Action

PKM2 Activation and Glycolytic Reprogramming

TEPP-46 binds to an allosteric site at the subunit interface of PKM2, which is distinct from the binding site of the endogenous activator fructose-1,6-bisphosphate (FBP).[\[4\]](#) This binding stabilizes the highly active tetrameric conformation of PKM2.[\[4\]](#)[\[5\]](#)[\[6\]](#) The activated tetrameric PKM2 then more efficiently converts PEP to pyruvate, increasing the flux through the lower part of glycolysis. This leads to increased production of pyruvate and subsequently lactate.[\[15\]](#)[\[16\]](#) By promoting the conversion of glycolytic intermediates into pyruvate, TEPP-46 reduces the availability of these intermediates for anabolic pathways, thereby impairing the biosynthetic capacity of cancer cells.[\[4\]](#)[\[9\]](#)

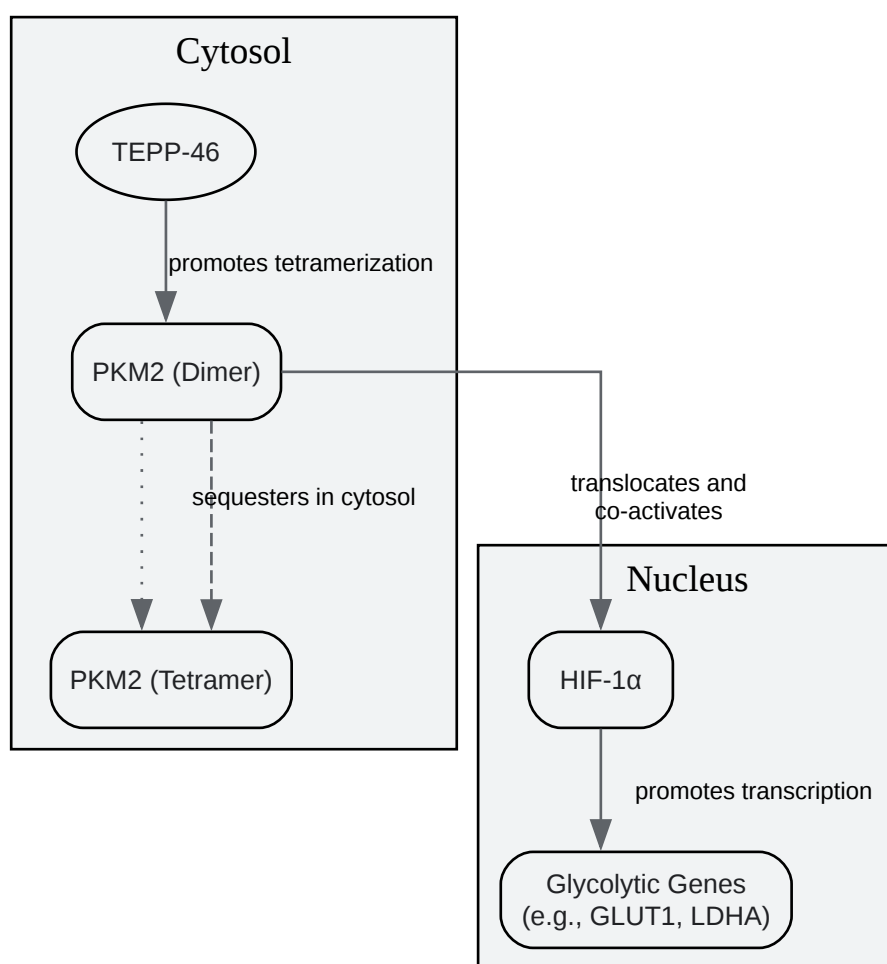


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Caption: Mechanism of TEPP-46 action on PKM2 and glycolysis.

Impact on HIF-1 α and Downstream Signaling

The dimeric form of PKM2 can translocate to the nucleus and interact with hypoxia-inducible factor 1- α (HIF-1 α), a key transcription factor in cancer progression and metabolic adaptation.[6] This interaction enhances the transactivation of HIF-1 α target genes, including those involved in glycolysis. By promoting the formation of the tetrameric, cytosolic form of PKM2, TEPP-46 inhibits the nuclear translocation of dimeric PKM2 and consequently suppresses HIF-1 α activity.[6][20] This can lead to a reduction in the expression of glycolytic enzymes and glucose transporters.

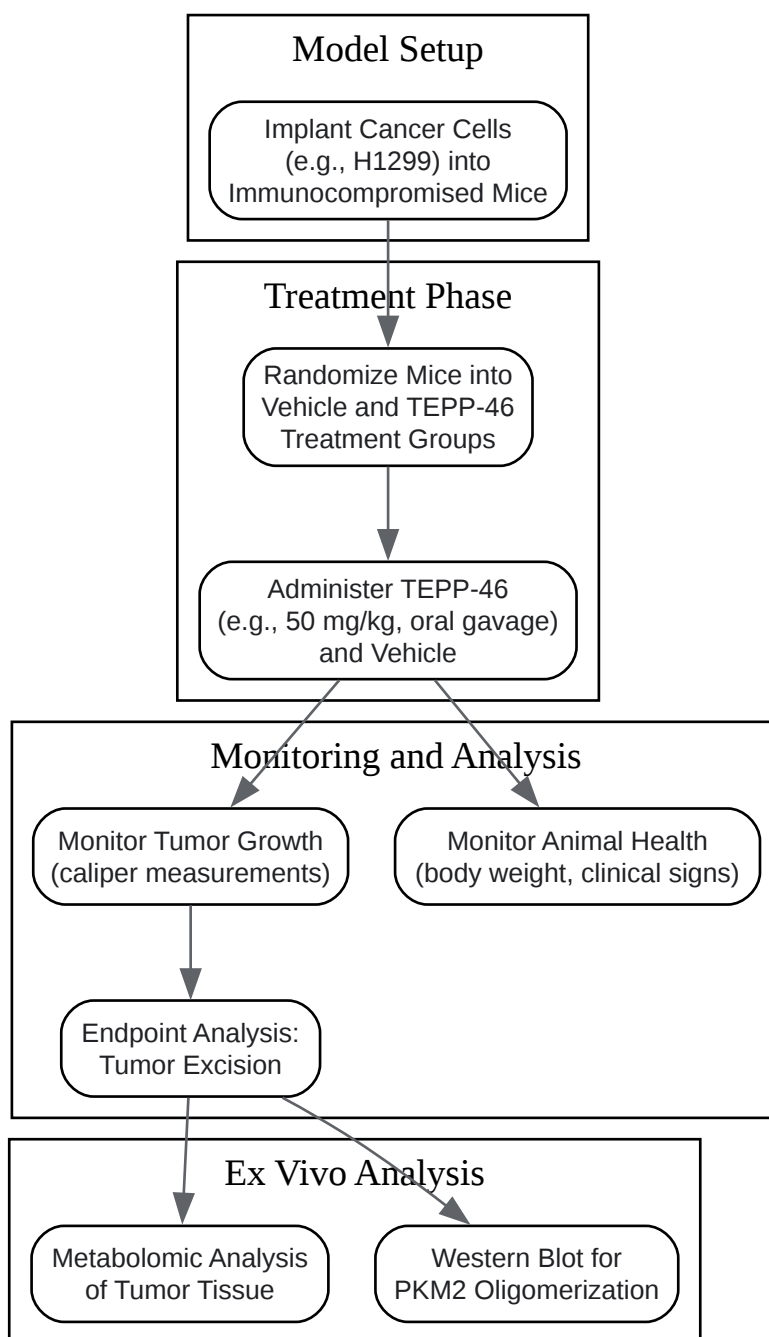


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Caption: TEPP-46 inhibits the nuclear function of PKM2 and HIF-1 α signaling.

Experimental Workflow for In Vivo Studies

TEPP-46 has shown efficacy in preclinical in vivo models, particularly in cancer xenografts.[4]
[8] A typical experimental workflow for evaluating the in vivo effects of TEPP-46 is outlined below.



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Caption: Experimental workflow for in vivo evaluation of TEPP-46.

Conclusion

Small molecule activators of PKM2, exemplified by TEPP-46, represent a targeted approach to reprogramming cellular metabolism in diseases characterized by the Warburg effect, such as cancer. By stabilizing the active tetrameric form of PKM2, these compounds enhance glycolytic flux towards pyruvate production, thereby limiting the availability of biosynthetic precursors. Furthermore, they can inhibit the non-canonical, pro-proliferative functions of dimeric PKM2 in the nucleus. The extensive preclinical data for TEPP-46 underscores the therapeutic potential of PKM2 activation. As our understanding of the complex roles of PKM2 in various cellular processes continues to grow, the development and characterization of novel activators like TEPP-46 and **PKM2 activator 7** will be of significant interest to researchers and drug developers.

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